
1-(3-methylphenyl)-N-(1-piperidinylmethylene)-4,5-dihydro-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-methylphenyl)-N-(1-piperidinylmethylene)-4,5-dihydro-1H-pyrazol-3-amine is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is also known as MPDPH and has been studied for its potential use in treating various medical conditions.
Mechanism of Action
The exact mechanism of action of MPDPH is not fully understood. However, it is believed to act as a partial agonist at the alpha-2 adrenergic receptor. This receptor is involved in the regulation of neurotransmitter release and plays a role in the regulation of anxiety and depression.
Biochemical and Physiological Effects:
MPDPH has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to reduce the effects of cocaine and nicotine in animal models. MPDPH has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters involved in the regulation of mood and behavior.
Advantages and Limitations for Lab Experiments
The advantages of using MPDPH in lab experiments include its potential use in treating various medical conditions and its ability to reduce the effects of cocaine and nicotine in animal models. The limitations of using MPDPH in lab experiments include the limited understanding of its exact mechanism of action and the potential for side effects.
Future Directions
There are several future directions for further research on MPDPH. These include studying its potential use in treating other medical conditions such as anxiety disorders and post-traumatic stress disorder. Further research is also needed to fully understand its mechanism of action and to develop more effective treatments for drug addiction and withdrawal symptoms. Additionally, research is needed to determine the safety and efficacy of MPDPH in human clinical trials.
Synthesis Methods
The synthesis of MPDPH involves the reaction of 3-methylbenzaldehyde and piperidine with 4,5-dihydro-1H-pyrazol-3-amine. The reaction is carried out in the presence of an acid catalyst and the resulting product is purified using column chromatography. The yield of the synthesis process is around 50%.
Scientific Research Applications
MPDPH has been extensively studied for its potential use in treating various medical conditions. It has been shown to have anxiolytic and antidepressant effects in animal models. It has also been studied for its potential use in treating drug addiction and withdrawal symptoms. MPDPH has been shown to reduce the effects of cocaine and nicotine in animal models.
properties
IUPAC Name |
N-[2-(3-methylphenyl)-3,4-dihydropyrazol-5-yl]-1-piperidin-1-ylmethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4/c1-14-6-5-7-15(12-14)20-11-8-16(18-20)17-13-19-9-3-2-4-10-19/h5-7,12-13H,2-4,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLIYYWLUUXNCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCC(=N2)N=CN3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-[1-(3-Methylphenyl)-4,5-dihydro-1H-pyrazol-3-YL]-1-(piperidin-1-YL)methanimine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

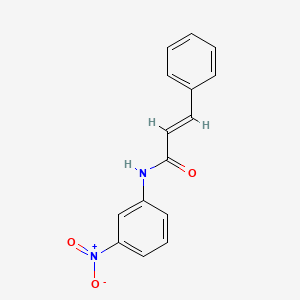
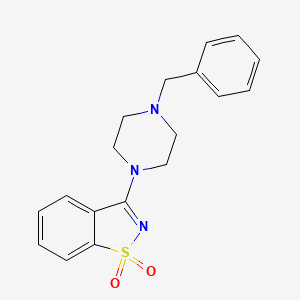

![4-(1H-naphtho[2,3-d]imidazol-2-yl)aniline](/img/structure/B5544349.png)
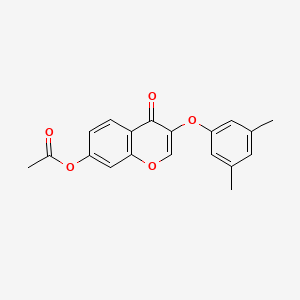
![N-(2-furylmethyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5544375.png)
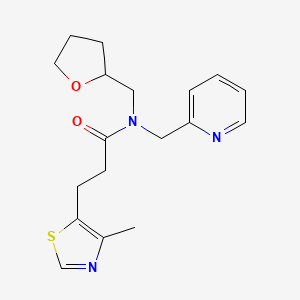
![4-[(2-thienylmethylene)amino]benzenesulfonamide](/img/structure/B5544386.png)
![8-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5544393.png)
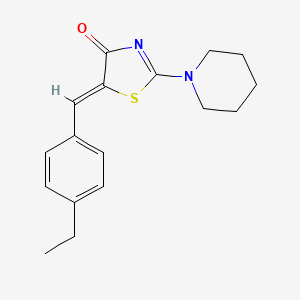
![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-4-biphenylcarboxamide](/img/structure/B5544430.png)


![2-[1-(3,5-dichloro-4-methylbenzoyl)-2-pyrrolidinyl]ethanol](/img/structure/B5544456.png)